molecular formula C8H5FN2O2 B1311623 8-Fluoroquinazoline-2,4(1H,3H)-dione CAS No. 959236-96-5

8-Fluoroquinazoline-2,4(1H,3H)-dione

Cat. No. B1311623
M. Wt: 180.14 g/mol
InChI Key: FWGXKHUKBVXXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular weight of 8-Fluoroquinazoline-2,4(1H,3H)-dione is 178.1700 . The structure can be represented by the SMILES notation: C1=CC2=C(C(=C1)F)NC(=N)NC2=N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Fluoroquinazoline-2,4(1H,3H)-dione such as boiling point and melting point are not available .

Scientific Research Applications

Biological Activities and Synthetic Methodologies

Quinoline derivatives, including fluoroquinolones, have been extensively studied due to their broad spectrum of biological activities. These compounds are notable for their application in detecting metal ions, antibacterial activities, and potential in treating life-threatening diseases such as cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these derivatives further extend their utility in medicinal chemistry.

Biological Activity of Quinolines : Quinoline derivatives, such as 8-Hydroxyquinoline, have been recognized for their chromophore properties and significant biological activities. These activities span antimicrobial, antifungal, antiviral effects, and potential treatments for neurodegenerative disorders. The synthetic modification of these compounds aims to develop potent drugs targeting a broad spectrum of diseases (Gupta, Luxami, & Paul, 2021).

Synthetic Methodologies for Fluoroquinolones : The development of fluoroquinolones, a class based on nalidixic acid, highlights the ongoing international effort to synthesize more effective antibacterial agents. These compounds exhibit a broad spectrum of activity against various pathogens and have been studied for their synthetic methodologies and biological properties. The review of fluoroquinolones covers different synthetic approaches and their implications in developing potent antibacterial agents (da Silva, de Almeida, de Souza, & Couri, 2003).

properties

IUPAC Name

8-fluoro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGXKHUKBVXXCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435248
Record name 8-Fluoroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoroquinazoline-2,4(1H,3H)-dione

CAS RN

959236-96-5
Record name 8-Fluoroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoroquinazoline-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
8-Fluoroquinazoline-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
8-Fluoroquinazoline-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
8-Fluoroquinazoline-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
8-Fluoroquinazoline-2,4(1H,3H)-dione
Reactant of Route 6
Reactant of Route 6
8-Fluoroquinazoline-2,4(1H,3H)-dione

Citations

For This Compound
4
Citations
SH Watterson, GV De Lucca, Q Shi… - Journal of Medicinal …, 2016 - ACS Publications
Bruton's tyrosine kinase (BTK), a nonreceptor tyrosine kinase, is a member of the Tec family of kinases. BTK plays an essential role in B cell receptor (BCR)-mediated signaling as well …
Number of citations: 116 pubs.acs.org
H Yao, M Ji, Z Zhu, J Zhou, R Cao, X Chen… - Bioorganic & Medicinal …, 2015 - Elsevier
Poly(ADP-ribose)polymerase-1 (PARP-1) has emerged as a promising anticancer drug target due to its key role in the DNA repair process. In this work, a novel series of 1-benzyl-…
Number of citations: 44 www.sciencedirect.com
WZ Zhang, H Li, Y Zeng, X Tao… - Chinese Journal of …, 2018 - Wiley Online Library
Quinazoline‐2,4(1H,3H)‐diones are core structural subunits frequently found in many biologically important compounds. The reaction of 2‐​aminobenzonitrile and CO 2 , which was …
Number of citations: 31 onlinelibrary.wiley.com
BD Allison, X Deng, LS Li, J Liang… - … Process Research & …, 2022 - ACS Publications
The quinazoline compound ARS-1620 is a recently discovered, mutant-specific covalent inhibitor of KRAS G12C . Route scouting in support of multigram ARS-1620 batches led to a …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.